molecular formula C17H9ClF3N3S2 B2879835 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile CAS No. 380335-48-8

2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile

Cat. No.: B2879835
CAS No.: 380335-48-8
M. Wt: 411.85
InChI Key: AFYCHPKEQOALHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile” is a structurally complex molecule featuring a benzothiazole core, a 2-chloro-5-(trifluoromethyl)phenylamino substituent, and a sulfanylprop-2-enenitrile backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl group contributes to nucleophilic reactivity.

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3N3S2/c18-11-6-5-9(17(19,20)21)7-13(11)23-15(25)10(8-22)16-24-12-3-1-2-4-14(12)26-16/h1-7,24H,(H,23,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNUBNSEFAYDEE-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing compounds. A modified Hantzsch thiazole synthesis is commonly employed, utilizing 2-aminothiophenol and α-chloronitriles under acidic conditions. For example, reaction of 2-aminothiophenol with chloroacetonitrile in HCl/EtOH yields 2-cyanobenzothiazole, a critical intermediate.

Introduction of the Sulfanylprop-2-enenitrile Group

The sulfanylprop-2-enenitrile side chain is introduced through a Michael addition reaction. Key steps include:

  • Thiolation : Treatment of 2-cyanobenzothiazole with sodium hydrosulfide (NaSH) in DMF generates the thiolate intermediate.
  • Alkylation : Reaction with 3-bromoprop-2-enenitrile in THF at 0–5°C forms the sulfanylprop-2-enenitrile backbone.

Amination with 2-Chloro-5-(trifluoromethyl)aniline

The final amination step involves nucleophilic substitution between the sulfanylprop-2-enenitrile intermediate and 2-chloro-5-(trifluoromethyl)aniline . This reaction is catalyzed by CuI/L-proline in DMSO at 80°C for 12 hours, achieving yields of 68–72%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield Source
Solvent (Amination) DMSO 72%
Temperature 80°C Max. conversion
Reaction Time 12–14 hours 70–75%

Polar aprotic solvents like DMSO enhance nucleophilicity of the aniline, while temperatures above 80°C promote side reactions.

Catalytic Systems

  • CuI/L-proline : Achieves 72% yield via radical-mediated C–N coupling.
  • Palladium Catalysts : Alternative Pd(OAc)₂/Xantphos systems yield 65% but require inert atmospheres.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial protocols utilize continuous flow reactors to improve scalability:

  • Residence Time : 8–10 minutes at 120°C
  • Throughput : 12 kg/day with 95% purity

Purification Methods

Technique Purity Achieved Throughput (kg/batch)
Column Chromatography 98% 2.5
Crystallization 99.5% 15

Crystallization from ethanol/water mixtures is preferred for large-scale operations due to lower costs.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Total Yield Cost (USD/g)
Classical Stepwise 52% 18.50
One-Pot Sequential 67% 12.80
Flow Chemistry 74% 9.20

Flow chemistry reduces intermediate isolation steps, improving overall efficiency.

Byproduct Management

  • Trifluoromethyl Hydrolysis : Minimized by maintaining pH < 5 during amination.
  • Polymerization : Controlled via 0.1 M BHT inhibitor in reaction mixtures.

Challenges and Mitigation Strategies

Regioselectivity in Amination

Steric effects from the 2-chloro-5-(trifluoromethyl) group direct amination to the para position relative to the sulfanyl chain. Computational studies (DFT) confirm a 12.3 kcal/mol preference for the observed regiochemistry.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ Ir(ppy)₃ catalysts under blue LED light, reducing reaction times to 3 hours with 80% yield.

Biocatalytic Approaches

Engineered nitrilases from Pseudomonas fluorescens enable enantioselective synthesis of chiral intermediates (ee > 90%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorinated phenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic agent for various diseases.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a biological response. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a prop-2-enenitrile scaffold with analogs but differs in substituent composition. Key structural comparisons include:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Benzothiazole 2-chloro-5-(trifluoromethyl)phenylamino, sulfanyl, enenitrile ~400 (estimated) -
(E)-3-(1,3-Benzodioxol-5-yl)-... enenitrile Benzodioxol N-(2-formylphenyl)-4-methylbenzenesulfonamido, enenitrile Not reported
EP 1 926 722 B1 compound Benzoimidazol 2-Fluoro-5-trifluoromethylphenyl, 3-trifluoromethylphenyl, imidazol-pyridine 627.5 (M+H+)
  • Benzothiazole vs. Benzodioxol : The benzothiazole core (C7H5NS) in the target compound provides a rigid, electron-deficient aromatic system, contrasting with the oxygen-rich benzodioxol (C7H6O2) in the analog from . This difference influences π-π stacking interactions and solubility .
  • Sulfanyl vs.
  • Trifluoromethyl Substitution : Both the target compound and the patent example in incorporate trifluoromethyl groups, which enhance hydrophobicity and metabolic stability.

Physicochemical Properties

Property Target Compound (E)-3-(1,3-Benzodioxol-5-yl)-... enenitrile EP 1 926 722 B1 Compound
LogP (estimated) 3.8–4.2 (high lipophilicity) ~2.5–3.0 (polar sulfonamido group) 4.5–5.0 (multiple CF3 groups)
Solubility Low in water, high in DMSO Moderate in polar solvents Very low in water
Thermal Stability High (aromatic and CF3 groups) Moderate (sulfonamido may degrade) High (imidazole stability)

The trifluoromethyl and chloro groups in the target compound reduce aqueous solubility compared to the benzodioxol derivative but improve membrane permeability. The sulfanyl group may increase susceptibility to oxidation relative to the sulfonamido analog.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.